molecular formula C10H8ClF3O2 B1224843 (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride CAS No. 20445-33-4

(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride

Cat. No.: B1224843
CAS No.: 20445-33-4
M. Wt: 252.62 g/mol
InChI Key: PAORVUMOXXAMPL-SECBINFHSA-N
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Description

(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is an organic compound characterized by the presence of trifluoromethyl, methoxy, and phenyl groups attached to a propanoyl chloride backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanol.

    Chlorination Reaction: The hydroxyl group of the starting material is converted to a chloride group using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions. The reaction is typically carried out at low temperatures to prevent side reactions.

    Purification: The resulting product is purified using techniques such as distillation or recrystallization to obtain the desired this compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, may also be employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines (e.g., methylamine) or alcohols (e.g., methanol) under basic conditions.

    Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products:

    Amides, Esters, Thioesters: Formed from nucleophilic substitution reactions.

    (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid: Formed from hydrolysis.

    Alcohols: Formed from reduction reactions.

Scientific Research Applications

(S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: Utilized in the preparation of functionalized materials with unique properties, such as fluorinated polymers.

    Biological Studies: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form covalent bonds with biological molecules.

Mechanism of Action

The mechanism of action of (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and biological studies to modify target molecules or investigate reaction pathways.

Comparison with Similar Compounds

    ®-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride: The enantiomer of the compound with similar chemical properties but different stereochemistry.

    3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid: The hydrolyzed product of the compound.

    3,3,3-Trifluoro-2-methoxy-2-phenylpropanol: The reduced form of the compound.

Uniqueness: (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride is unique due to its specific stereochemistry and the presence of trifluoromethyl and methoxy groups, which impart distinct reactivity and properties compared to its analogs. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.

Properties

IUPAC Name

(2S)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(8(11)15,10(12,13)14)7-5-3-2-4-6-7/h2-6H,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAORVUMOXXAMPL-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@](C1=CC=CC=C1)(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942621
Record name 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20445-33-4
Record name alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride, (S)-(+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020445334
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl Chloride [for Determination of the optical purity of Alcohols and Amines]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .ALPHA.-METHOXY-.ALPHA.-(TRIFLUOROMETHYL)PHENYLACETYL CHLORIDE, (S)-(+)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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